An In-depth Technical Guide to Acetamide, N-cyclohexyl-N-methyl-
An In-depth Technical Guide to Acetamide, N-cyclohexyl-N-methyl-
This guide provides a comprehensive overview of Acetamide, N-cyclohexyl-N-methyl-, a disubstituted amide with potential applications in chemical synthesis and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and potential relevance for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
Acetamide, N-cyclohexyl-N-methyl-, also known as N-cyclohexyl-N-methylacetamide, is a tertiary amide characterized by the presence of a cyclohexyl and a methyl group attached to the nitrogen atom of an acetamide core. This substitution pattern significantly influences its physical and chemical properties compared to simpler amides, such as its solubility, steric hindrance, and reactivity. Understanding these characteristics is crucial for its application in synthetic chemistry and as a scaffold in medicinal chemistry. The acetamide moiety itself is a common feature in many biologically active molecules and pharmaceuticals.[1][2][3]
Key Identifiers:
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IUPAC Name: N-cyclohexyl-N-methylacetamide
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CAS Number: 41273-78-3[4]
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Molecular Formula: C9H17NO[4]
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Molecular Weight: 155.24 g/mol [4]
Chemical Structure and Formula
The molecular structure of Acetamide, N-cyclohexyl-N-methyl- consists of an acetyl group (CH₃CO) bonded to a nitrogen atom. This nitrogen is further substituted with a cyclohexyl ring and a methyl group.
2D and 3D Structural Representations:
A 2D representation of the chemical structure is as follows:
The presence of the bulky cyclohexyl group introduces significant steric hindrance around the nitrogen atom, which can affect its chemical reactivity and rotational freedom around the C-N amide bond.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, application, and role in biological systems. Below is a summary of the known and predicted properties of N-cyclohexyl-N-methylacetamide.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | [4] |
| Molecular Weight | 155.24 g/mol | [4] |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Density | Not available | [4] |
Synthesis of Acetamide, N-cyclohexyl-N-methyl-
The synthesis of N-cyclohexyl-N-methylacetamide can be achieved through the acylation of N-cyclohexyl-N-methylamine with a suitable acetylating agent, such as acetyl chloride or acetic anhydride. This is a standard method for the formation of amides.
4.1. General Reaction Scheme:
The reaction involves the nucleophilic attack of the secondary amine (N-cyclohexyl-N-methylamine) on the electrophilic carbonyl carbon of the acetylating agent.
Workflow for the Synthesis of N-cyclohexyl-N-methylacetamide:
Caption: Synthesis workflow for N-cyclohexyl-N-methylacetamide.
4.2. Experimental Protocol:
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-cyclohexyl-N-methylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry, aprotic solvent like dichloromethane.
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Reaction: Cool the mixture to 0°C in an ice bath. Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
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Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench it with water. Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure Acetamide, N-cyclohexyl-N-methyl-.
Applications in Research and Drug Development
While specific applications for Acetamide, N-cyclohexyl-N-methyl- are not extensively documented, the acetamide scaffold is of significant interest in medicinal chemistry.[1][2] Acetamide derivatives have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[2]
The N-substituents play a crucial role in modulating the pharmacological properties of the molecule. The cyclohexyl group increases lipophilicity, which can enhance membrane permeability and influence pharmacokinetic properties. The N-methyl group can also impact the compound's metabolic stability and binding affinity to biological targets.
Potential Areas of Investigation:
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Enzyme Inhibition: N-substituted acetamides have shown promise as enzyme inhibitors.[2] The specific structure of N-cyclohexyl-N-methylacetamide could be explored for its potential to interact with the active sites of various enzymes.
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Scaffold for Library Synthesis: This compound can serve as a starting point or a building block in the synthesis of a library of related compounds for high-throughput screening in drug discovery programs.
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Agrochemical Research: Acetamide derivatives are also used in the development of pesticides and other agrochemicals.[2][5]
Logical Relationship of Acetamide Derivatives in Drug Discovery:
Caption: Role of N-substitution on the acetamide scaffold in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Acetamide, N-cyclohexyl-N-methyl- is not provided in the search results, general safety precautions for handling amides and laboratory chemicals should be followed. Many amides can be irritants, and some have been classified with reproductive toxicity.[6][7][8]
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
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Acetamide, N-cyclohexyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
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N-Cyclohexyl-N-(cyclohexylmethyl)acetamide | C15H27NO | CID 90471856 - PubChem. (n.d.). Retrieved from [Link]
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N-(1-Methylcyclohexyl)acetamide | C9H17NO | CID 16641261 - PubChem. (n.d.). Retrieved from [Link]
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N-(4-(Cyclohexylmethyl)cyclohexyl)acetamide | C15H27NO | CID 98877 - PubChem. (n.d.). Retrieved from [Link]
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Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4) - Cheméo. (n.d.). Retrieved from [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. (2023). Retrieved from [Link]
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What is Acetamide used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
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N-Cyclohexyl-N-ethylacetamide | C10H19NO | CID 558465 - PubChem. (n.d.). Retrieved from [Link]
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Synthesis of trans N-[4-(p-nitrophenyl)cyclohexyl]acetamide - PrepChem.com. (n.d.). Retrieved from [Link]
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N-Cyclohexylcyclohexanaminium {[acetyl(methyl)amino]methyl}bis [4,5-dibromobenzene-1,2-diolato]silicate(IV) 4,5-dibrobenzene-1,2-diol Ethanol Solvate - MDPI. (2023, January 8). Retrieved from [Link]
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Acetamide, N-cyclohexyl- - Cheméo. (n.d.). Retrieved from [Link]
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N-cyclohexyl-N-methylacetamide - 41273-78-3, C9H17NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC. (2021, February 1). Retrieved from [Link]
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